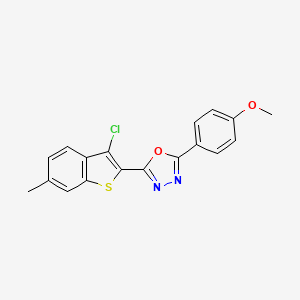![molecular formula C13H24ClNO2 B6045219 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6045219.png)
1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride, also known as DMHP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DMHP is a synthetic compound that was first developed in the 1970s as a potential treatment for hypertension. However, it was later discovered that DMHP has a unique mechanism of action that makes it useful in a variety of scientific research applications.
作用机制
1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride is a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of neurotransmitters such as dopamine and norepinephrine. By inhibiting COMT, 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride increases the levels of these neurotransmitters in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects, including increased blood pressure, heart rate, and respiratory rate. It also has anxiolytic effects, which may be due to its ability to increase the levels of GABA in the brain. 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the primary advantages of 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride is its unique mechanism of action, which makes it useful in a variety of scientific research applications. However, there are also some limitations to its use. For example, 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride can be toxic at high doses, and its effects on the cardiovascular system can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for research on 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride. One area of interest is the potential use of 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride in the treatment of anxiety and other neurological disorders. Another area of interest is the development of new drugs that target the GABAergic system, which may be useful in the treatment of a variety of neurological conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride, as well as its potential limitations and side effects.
合成方法
1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride is synthesized through a multi-step process that involves the use of various chemical reagents. The first step in the synthesis of 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride involves the reaction of 1-ethynylcyclohexanol with dimethylamine to form 1-(dimethylamino)-3-(1-ethynylcyclohexyl)oxypropane. This intermediate is then reacted with isopropyl chloroformate and hydrochloric acid to form 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride hydrochloride.
科学研究应用
1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and respiratory system. One of the primary uses of 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride is in the study of the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. 1-(dimethylamino)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride has also been used in studies on the effects of various drugs on the cardiovascular system, including the potential for drug-induced arrhythmias.
属性
IUPAC Name |
1-(dimethylamino)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-4-13(8-6-5-7-9-13)16-11-12(15)10-14(2)3;/h1,12,15H,5-11H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQEJAYIHNLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1(CCCCC1)C#C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6045147.png)
![3-(4-chlorophenyl)-2-ethyl-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6045158.png)
![3-methyl-8-[(1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6045166.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6045168.png)
![{1-[(2-amino-6-methyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}(4-biphenylyl)methanone](/img/structure/B6045175.png)
![1-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6045180.png)
![2-{1-(3,4-difluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045181.png)
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6045189.png)
![3-methoxy-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6045209.png)


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6045240.png)
